HCPI

Beschreibung

Historical Development and Discovery of Imidazole-Based Fluorescent Reagents

The development of imidazole-based compounds as fluorescent reagents is part of a broader historical trajectory in chemistry, tracing back to the initial synthesis of imidazole by Heinrich Debus in 1858. nih.gov Imidazole and its derivatives have long been recognized for their luminescent properties, with early investigations focusing on metal complexes formed with these heterocycles. conicet.gov.arresearchgate.net The unique properties of imidazole-based complexes, including their electrochemical and photoluminescent characteristics, have made them attractive for designing various host materials, such as fluorescent molecules. researchgate.net

Lophine, or 2,4,5-triphenylimidazole, and its derivatives, including HCPI, have emerged as versatile analytical tools due to their inherent chemiluminescence (CL) and fluorescence (FL) properties. researchgate.netnih.govacs.org Research into these compounds has explored their CL reaction mechanisms, the effects of substituents on CL yields, and their fluorescence spectral behaviors. researchgate.netnih.gov The ongoing development of new fluorophores, including imidazole-reactive molecules, remains an active area of research, with efforts to enhance their emission properties for various applications, such as aggregation-induced emission (AIE) fluorophores. researcher.lifewku.edunih.govacs.orgjove.combiotium.commdpi.com

Chemical Classification and Structural Features of the 4,5-Diphenylimidazole Core

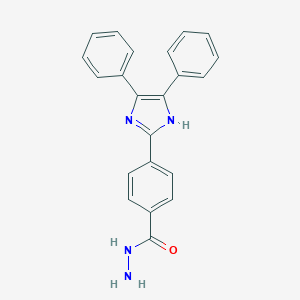

This compound belongs to the imidazole class of chemical compounds. ontosight.ai Imidazoles are characterized by a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. ontosight.aiontosight.ai The 4,5-diphenylimidazole core, a central structural component of this compound, features two phenyl groups attached at the 4 and 5 positions of the imidazole ring. ontosight.aivulcanchem.comnih.gov This arrangement of phenyl groups contributes to the unique chemical and physical properties of the core structure. ontosight.ai

The specific structure of 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole incorporates a phenyl group attached to the imidazole ring, along with a hydrazide functional group. ontosight.ai The presence of the hydrazide moiety (R-CO-NH-NH2) is particularly significant, as it confers specific chemical and biological properties upon the compound, making it a subject of interest for various applications, including drug discovery and development. ontosight.aictdbase.org The synthesis of this compound typically involves multi-step reactions, often starting from simpler aromatic and heterocyclic compounds, and may include condensation, cyclization, and substitution reactions to introduce the necessary functional groups. ontosight.ai

Overview of Research Significance in Analytical Chemistry and Biomedical Sciences

This compound holds significant research importance in both analytical chemistry and biomedical sciences, primarily due to its fluorescent properties and reactive hydrazide group.

In analytical chemistry , this compound functions as a versatile fluorescent derivatization reagent. It has been successfully applied in high-performance liquid chromatography (HPLC) for the analysis of free fatty acids. thegoodscentscompany.comresearchgate.netbiomol.comnih.gov The hydrazinocarbonyl group in this compound readily reacts with fatty acids, forming intensely fluorescent derivatives that can be detected with high sensitivity. researchgate.netbiomol.com

Detailed Research Findings in Analytical Chemistry: Studies have demonstrated the effectiveness of this compound in derivatizing various saturated free fatty acids, including caproic acid (C6), lauric acid (C12), palmitic acid (C16), stearic acid (C18), and arachidic acid (C20). researchgate.netnih.gov The fluorescence spectra of these derivatives typically show excitation at approximately 335 nm and emission at around 455 nm, with consistent properties across different solvents like methanol, n-heptane, and acetonitrile. researchgate.netnih.gov

For HPLC analysis, fatty acids are derivatized with this compound using condensing agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and pyridine at room temperature. nih.gov The resulting this compound derivatives are then separated on a C18 column using a gradient elution of methanol-water, and detected at 455 nm (excitation at 335 nm). nih.gov This method has shown linearity over a wide range (0.2-400 pmol per 20-microliter injection) and high sensitivity, with detection limits ranging from 7-57 fmol at a signal-to-noise ratio of 3. nih.gov This technique has been successfully applied to determine saturated fatty acids (C12, C14, C16, C18) in human serum. nih.gov

Beyond fatty acid analysis, this compound has also been explored as a luminophore in peroxyoxalate chemiluminescence. When covalently immobilized to materials like controlled pore glass or porous methacrylate resin, this compound's efficiency as an emitter significantly improves, becoming comparable to highly efficient luminophores. nih.gov This immobilization allows for sensitive determinations of hydrogen peroxide, with detection limits as low as 1 nmol/L (10 fmol injected) using a porous methacrylate support in a single-stream flow system. nih.gov

In biomedical sciences , the broader class of imidazole derivatives, including the core structure found in this compound, is recognized for its diverse biological activities. nih.govontosight.aiijpsonline.comresearchgate.net Imidazole is a fundamental component of various biomolecules, such as the amino acid histidine, and plays a role in enzymatic catalysis and immunological processes. nih.govnih.gov Compounds containing the imidazole nucleus have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.aiijpsonline.comresearchgate.net this compound itself has been explored for its potential as a therapeutic agent due to its ability to interact with biological systems, with the hydrazide moiety being particularly noted for its role in designing drugs that target specific enzymes and proteins. ontosight.ai

Table 1: Analytical Performance of this compound in Fatty Acid Analysis nih.gov

| Parameter | Value |

| Excitation Wavelength | ~335 nm |

| Emission Wavelength | ~455 nm |

| Linearity Range | 0.2-400 pmol per 20 µL injection |

| Correlation Coefficient (r) | 0.994-1.000 |

| RSD (100 pmol, 5 replicates) | 0.7-2.6% |

| Detection Limit (S/N=3) | 7-57 fmol |

| Application | Saturated fatty acids in human serum |

Eigenschaften

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c23-26-22(27)18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)20(25-21)16-9-5-2-6-10-16/h1-14H,23H2,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWFCOAUPSRLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164807 | |

| Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151589-38-7 | |

| Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151589387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Modification for Enhanced Functionality

Methodologies for the Preparation of 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole

The synthesis of 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI) typically involves multi-step reaction sequences. These synthetic routes often commence with simpler aromatic and heterocyclic precursors, utilizing fundamental organic reactions such as condensation, cyclization, and substitution wikipedia.org. For instance, this compound has been specifically synthesized as a versatile fluorescent derivatization reagent for the analysis of free fatty acids nih.govnih.gov. This process involves the derivatization of fatty acids with this compound using a condensing agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine at room temperature nih.gov.

Design and Synthesis of Functionalized Imidazole Derivatives for Targeted Applications

Imidazole derivatives are widely recognized as privileged N-heterocyclic structures found in numerous natural products and synthetic pharmaceuticals due to their broad range of biological activities wikidata.orgontosight.aiwikidata.org. The design and synthesis of functionalized imidazole derivatives aim to enhance their bioactivity and optimize properties for specific applications ontosight.ai. General synthetic strategies for imidazoles include multicomponent reactions, such as the condensation of 1,2-dicarbonyl compounds (e.g., glyoxal or benzil), aldehydes, and ammonia, as well as reactions involving N-propargylamines wikidata.orgontosight.aiwikidata.orgeasychem.orgwikipedia.orgfishersci.seatamankimya.com.

The development of imidazole analogs with varied core structures is pursued to explore a wide spectrum of chemical and biological activities. The imidazole ring serves as a versatile scaffold, and modifications can involve altering substituents on the imidazole core itself or on the attached phenyl rings nih.govcenmed.comnih.govfishersci.ca. This structural diversity allows for the investigation of structure-activity relationships (SAR) and the optimization of properties such as solubility and potency cenmed.com. For instance, studies have reported the synthesis of 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles by reacting benzil and ammonium acetate with appropriate aldehydes, leading to a series of compounds with varied substituents on the phenyl ring nih.gov.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

Covalent Immobilization Techniques for Solid-Phase Analytical Systems

Covalent immobilization is a crucial technique for integrating chemical compounds into solid-phase analytical systems, offering advantages such as enhanced stability and reusability. For this compound, this technique has been particularly explored for its application as a luminophore.

This compound has been successfully covalently immobilized onto solid support materials, specifically controlled pore glass (CPG) and porous methacrylate resins fishersci.cafishersci.ca. This immobilization facilitates its use in solid-phase detection reactors, enabling sensitive determinations of hydrogen peroxide through peroxyoxalate chemiluminescence fishersci.cafishersci.ca. Notably, while this compound exhibits poor emission in homogeneous solution, its efficiency as a luminophore significantly increases when immobilized, becoming almost comparable to highly efficient luminophores like 3-aminofluoranthene fishersci.ca. The linearity of detection in flow systems extends over several orders of magnitude with both CPG and porous methacrylate supports, with a detection limit of 1 nmol/l (10 fmol injected) observed when using the porous methacrylate support fishersci.ca.

The efficiency and effectiveness of covalent immobilization are heavily dependent on the surface chemistry of the support material and the design of linker arms. Surface ligands must interact effectively with the inorganic surface and present hydrophilic groups to ensure water solubility flybase.org. Linkers or spacer arms are integral to the immobilization process, as they provide functional flexibility to the immobilized compound and minimize steric hindrance, thereby maximizing its activity wikipedia.org. Various functional groups, including thiol, aldehyde, carboxylic, amine, and epoxy, are commonly utilized on support matrices for immobilization purposes wikipedia.org. Covalent binding strategies are favored for ensuring long-term immobilization and can lead to enhanced activity, stability, and reusability of the immobilized species. Imidazole-containing polymers have also demonstrated efficient binding to surfaces flybase.org.

Advanced Spectroscopic and Photophysical Characterization of 2- 4-hydrazinocarbonylphenyl -4,5-diphenylimidazole

Elucidation of Fluorescence Emission Mechanisms and Quantum Yields

The fluorescence properties of HCPI and its derivatives are fundamental to their utility as labeling reagents. The emission of light via fluorescence is a radiative relaxation process where a molecule in an electronically excited singlet state (S1) returns to its ground state (S0) by emitting a photon nih.gov. The efficiency of this process is quantified by the fluorescence quantum yield (Φ), which represents the ratio of emitted photons to absorbed photons edinst.comrsc.org.

Excitation and Emission Maxima Determination

Studies on this compound derivatives, such as those formed with saturated free fatty acids, reveal characteristic fluorescence spectra. These derivatives typically exhibit an excitation maximum at approximately 335 nm and an emission maximum at around 455 nm nih.gov. Notably, the fluorescence spectra of these this compound derivatives remain largely consistent across various solvents, including methanol, n-heptane, and acetonitrile nih.gov. This suggests a relatively stable excited-state configuration that is not highly sensitive to common solvent polarity changes within this range.

Table 1: Typical Fluorescence Spectral Data for this compound Derivatives

| Property | Wavelength (nm) | Solvent Environment | Reference |

| Excitation Maximum | ~335 | Methanol, n-heptane, Acetonitrile | nih.gov |

| Emission Maximum | ~455 | Methanol, n-heptane, Acetonitrile | nih.gov |

Factors Influencing Fluorescence Intensity and Stability

As a derivative of lophine (2,4,5-triphenylimidazole), this compound benefits from the inherent fluorescent properties of the imidazole skeleton researchgate.netnii.ac.jp. Lophine derivatives are known to possess high fluorescence quantum yields, typically ranging from 0.1 to 0.4 researchgate.netresearchgate.net. This high efficiency enables their detection with significant sensitivity researchgate.net.

Several factors can influence the fluorescence intensity and stability of these compounds:

Substituent Effects : The introduction of different substituents on the lophine scaffold can significantly impact the fluorescence spectral behaviors and quantum yields researchgate.netresearchgate.netresearchgate.net. For instance, certain groups can induce blue-shifts or red-shifts in emission spectra researchgate.net.

Solvent Interactions : While this compound derivatives show consistent spectra in some solvents, specific interactions, such as hydrogen bonding, can influence the spectroscopic features in solution researchgate.net. The solvent's polarity and ability to form hydrogen bonds can affect the excited-state dynamics and thus the fluorescence efficiency researchgate.net.

Investigation of Chemiluminescence Reaction Pathways and Efficiency Determinants

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction, where the energy released from the reaction excites a molecule to an excited state, which then emits light upon returning to a lower energy state bibliotekanauki.pldiva-portal.org. This compound is particularly noted for its role in peroxyoxalate chemiluminescence (PO-CL) systems.

Role as a Luminophore in Peroxyoxalate Chemiluminescence Systems

This compound functions as a luminophore in PO-CL systems, which are widely utilized for sensitive analytical determinations, including that of hydrogen peroxide nih.govnii.ac.jp. In these systems, this compound acts as the light-emitting species. An interesting observation is the significant enhancement of this compound's chemiluminescence efficiency when it is covalently immobilized onto solid supports, such as controlled pore glass or porous methacrylate resin nih.gov. In homogeneous solution, this compound exhibits poor emission in the presence of 1,1'-oxalyldiimidazole excitation. However, upon immobilization, its efficiency becomes comparable to that of highly efficient luminophores like 3-aminofluoranthene nih.gov. This characteristic makes immobilized this compound a valuable reagent for solid-phase detection reactors nih.gov.

Mechanistic Studies of Light Generation and Energy Transfer

The mechanism of light generation in chemiluminescence typically involves the formation of a chemiexcited intermediate (CEI) from a highly exothermic chemical reaction nih.govbibliotekanauki.pl. This CEI can then dissipate its excess energy through two primary pathways:

Direct Chemiluminescence : The CEI directly emits light as it relaxes to its ground state nih.gov.

Indirect Chemiluminescence (Chemiluminescence Resonance Energy Transfer - CRET) : The energy from the CEI is transferred to a second molecule, an energy acceptor or fluorophore (E), which then becomes excited (E*) and subsequently emits light nih.gov.

Exothermicity of Reaction : A fundamental requirement for CL is that the reaction must be highly exothermic, typically releasing 40-70 kcal/mol, to generate sufficient energy for visible light emission inflibnet.ac.inbibliotekanauki.pl.

Nature and Concentration of Substrates : The type and concentration of other substrates involved in the CL pathway can impact efficiency, potentially favoring non-radiative processes if not optimized inflibnet.ac.in.

Catalysts and Metal Ions : The presence of catalysts, such as enzymes or certain metal ions (especially transition metals), can reduce activation energy and enhance CL efficiency by facilitating the processing of the oxidant inflibnet.ac.inbibliotekanauki.pl.

Energy Transfer Acceptors : In indirect CL, the efficiency of energy transfer from the excited donor to the acceptor fluorophore is crucial. This efficiency is influenced by the lifetime of the donor's excited state and the degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum nih.gov.

Environmental Conditions : Temperature, pH, and the type of solvent are critical environmental factors that can influence the kinetics of the CL reaction and the stability of the excited state, thereby affecting the light emission intensity and duration inflibnet.ac.inbibliotekanauki.plmdpi.com.

Analysis of Environmental and Substituent Effects on Luminescence Properties

The luminescence properties of this compound, encompassing both its fluorescence and chemiluminescence, are profoundly influenced by environmental conditions and the presence of specific substituents.

Environmental Effects :

Solvent : The solvent environment plays a role in both fluorescence and chemiluminescence. For this compound derivatives, fluorescence spectra are reported to be almost identical across methanol, n-heptane, and acetonitrile, suggesting a degree of insensitivity to these specific solvent changes nih.gov. However, for lophine derivatives generally, solvent effects and specific interactions like hydrogen bonding can influence spectroscopic features researchgate.net. In chemiluminescence, the solvent type is a crucial factor affecting the reaction pathway and efficiency inflibnet.ac.inbibliotekanauki.pl.

pH : The pH of the solution is a significant determinant for chemiluminescence reactions, often requiring specific pH conditions (e.g., basic conditions for luminol CL) bibliotekanauki.plmdpi.com. While specific pH effects for this compound's CL are not detailed in the provided snippets, it is a general factor for CL systems.

Substituent Effects :

Chemical Structure of Luminophore : As a lophine derivative, the inherent chemical structure of this compound, including the hydrazinocarbonyl group and the diphenylimidazole core, dictates its fundamental luminescence capabilities researchgate.netinflibnet.ac.in.

Modification of Phenyl Rings : The introduction of various electron-donating or electron-accepting substituents on the phenyl rings of lophine derivatives can significantly alter their photophysical properties, including fluorescence quantum yields and spectral shifts researchgate.netresearchgate.netresearchgate.net. Such modifications allow for fine-tuning of the absorption and emission characteristics. For instance, nitro and benzyl groups have been shown to influence absorption and emission spectra in triphenyl imidazole compounds, with benzyl groups causing blue-shifts and nitro groups causing red-shifts in fluorescence spectra researchgate.net.

Table 2: Factors Influencing Luminescence Properties of this compound

| Factor | Effect on Fluorescence | Effect on Chemiluminescence | Reference |

| Substituents | Influences spectral behavior and quantum yields (e.g., blue/red shifts) | Affects CL yields and efficiency | researchgate.netresearchgate.netresearchgate.net |

| Solvent | Can influence spectroscopic features (e.g., hydrogen bonding); consistent spectra in methanol, n-heptane, acetonitrile for this compound derivatives | Crucial factor affecting reaction pathway and efficiency | nih.govresearchgate.netinflibnet.ac.inbibliotekanauki.pl |

| pH | Not explicitly detailed for this compound, but generally influences excited state stability | Critical for reaction efficiency (e.g., basic conditions) | bibliotekanauki.plmdpi.com |

| Temperature | Not explicitly detailed for this compound, but generally influences excited state stability | Affects reaction kinetics and excited-state lifetimes | inflibnet.ac.inbibliotekanauki.pl |

Solvent Polarity and pH Effects on Photophysical Behavior

The photophysical behavior of fluorescent compounds is often significantly influenced by their surrounding environment, including solvent polarity and pH. For this compound, studies on its derivatives, specifically those formed with saturated free fatty acids, have provided insights into its fluorescence characteristics across different solvent environments. The fluorescence spectra of these this compound derivatives exhibit excitation wavelengths (λex) around 335 nm and emission wavelengths (λem) around 455 nm. Notably, these spectral characteristics were observed to be almost identical in solvents of varying polarities, such as methanol, n-heptane, and acetonitrile. nih.gov This suggests that the photophysical properties of this compound derivatives may show limited solvatochromism in these specific solvent systems.

| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |

|---|---|---|

| Methanol | ~335 nm | ~455 nm |

| n-Heptane | ~335 nm | ~455 nm |

| Acetonitrile | ~335 nm | ~455 nm |

While direct, detailed data on the pH effects on the photophysical behavior of this compound itself are not extensively documented in the provided literature, the broader class of lophine derivatives, to which this compound belongs, is known to exhibit pH-dependent spectroscopic and fluorescence behavior. nih.gov This phenomenon, often referred to as halochromism, is a subject of study for various lophine derivatives, with some demonstrating potential as pH-sensing materials. ontosight.ai The interactions of the imidazole's NH hydrogen with the solvent are often critical in determining the observed spectroscopic features. nih.gov

Supramolecular Interactions and Aggregation-Induced Emission Phenomena

The ability of molecules to engage in supramolecular interactions is a fundamental aspect of their behavior in solution and solid states, influencing their assembly and properties. Imidazole-based compounds, including lophine derivatives, are recognized for their capacity to form diverse supramolecular structures. researchgate.net These interactions often involve weak forces such as NH⋯O, CH⋯N, and van der Waals interactions, which contribute to the formation and stabilization of supramolecular assemblies. nih.gov

A particularly intriguing photophysical phenomenon observed in certain organic luminophores is Aggregation-Induced Emission (AIE). Contrary to conventional fluorophores that often suffer from aggregation-caused quenching (ACQ), AIE-active molecules exhibit enhanced emission in their aggregated or solid states compared to their dilute solution states. mdpi.comudel.edunih.gov This enhancement is primarily attributed to the restriction of intramolecular motion (RIM) or restriction of intramolecular vibration (RIV) upon aggregation, which suppresses non-radiative decay pathways and promotes radiative emission. mdpi.comudel.edu

For this compound, observations suggest a similar aggregation-induced emission phenomenon. In homogeneous solution, this compound itself is reported to emit poorly. However, when immobilized, its luminescence efficiency significantly increases, becoming comparable to that of highly efficient luminophores. This behavior, where restricting the molecular motion of this compound leads to a notable enhancement in its emission, aligns with the principles of aggregation-induced emission, highlighting the potential for controlling its fluorescence properties through changes in its aggregation state or physical environment.

Applications in Advanced Chemical Analysis and Biomedical Sensing

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful analytical technique known for its high sensitivity and selectivity, especially for compounds with fluorescent properties or those that can be derivatized to become fluorescent. HCPI acts as a fluorescent label, enabling the detection of non-fluorescent or weakly fluorescent compounds. easychem.orgwikidata.org

Methodological Development for Trace Quantification of Fatty Acids

This compound has been successfully synthesized and applied as a fluorescent derivatization reagent for the assay of free fatty acids. The methodology involves derivatizing fatty acids with this compound in the presence of a condensing agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine at room temperature. wikipedia.orgwikipedia.org The resulting this compound derivatives exhibit fluorescence with excitation at approximately 335 nm and emission at approximately 455 nm, which are nearly identical across various solvents such as methanol, n-heptane, and acetonitrile. wikipedia.orgwikipedia.org

For chromatographic separation, the this compound derivatives are typically resolved on a C18 column using a gradient elution system of methanol-water. The eluates are then monitored at 455 nm with an excitation wavelength of 335 nm. wikipedia.orgwikipedia.org This method allows for the determination of various free fatty acids. For instance, seven types of free fatty acids, including caproic acid (C6), capric acid (C10), lauric acid (C12), myristic acid (C14), palmitic acid (C16), stearic acid (C18), and arachidic acid (C20), can be quantified using margaric acid (C17) as an internal standard. wikipedia.orgwikipedia.org

Detailed research findings indicate robust analytical performance:

Linearity : Calibration curves for fatty acids were linear over a range of 0.2–400 pmol per 20-microliter injection, with correlation coefficients (r) ranging from 0.994 to 1.000. wikipedia.org

Reproducibility : Relative standard deviations (RSDs) for five replicate measurements of fatty acids (at 100 pmol per injection) were found to be between 0.7% and 2.6%. wikipedia.org

Detection Limits : The detection limits for these fatty acids ranged from 7 to 57 fmol, based on a signal-to-noise ratio of 3. wikipedia.org

This method has been successfully applied to the determination of saturated fatty acids (C12, C14, C16, and C18) in normal human serum, demonstrating its applicability in biological matrices. wikipedia.org

Determination of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA)

This compound has also been specifically utilized for the fluorometric determination of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) using HPLC with fluorescence detection. wikipedia.org The derivatization of EPA and DHA with this compound is carried out efficiently within 20 minutes at room temperature, facilitated by the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine as condensing agents. wikipedia.org The resulting this compound derivatives of EPA and DHA are separated on an ODS column via gradient elution and detected at 455 nm with an excitation wavelength of 335 nm. wikipedia.org

The performance characteristics for EPA and DHA quantification are as follows:

Linearity : Calibration curves for both EPA and DHA exhibited linearity over the range of 1–600 pmol per 20-µl injection, with correlation coefficients (r) greater than 0.999 for both acids. wikipedia.org

Detection Limits : The detection limits were 200 fmol for EPA and 190 fmol for DHA at a signal-to-noise ratio of 3. wikipedia.org

Reproducibility : The relative standard deviation of the peak height for seven replicate measurements of these fatty acids was approximately 2%. wikipedia.org

This method has proven effective for the successful determination of EPA and DHA in complex samples such as human serum, dietary supplements, and pharmaceutical preparations. wikipedia.org

Derivatization Chemistry and Kinetic Studies in Biological Samples

Chemical derivatization with this compound is a crucial step in enhancing the detectability of analytes that are non-fluorescent or possess weak native fluorescence, converting them into highly fluorescent derivatives. easychem.org This process is particularly valuable in the analysis of biological samples where analytes may be present at trace levels or have chemical properties (e.g., strong acidity, basicity, or functional groups that interact unfavorably with chromatographic systems) that hinder direct analysis. iarc.fr

The derivatization reaction typically involves the condensation of the analyte with this compound. For fatty acids, this reaction is facilitated by condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine, which promote the formation of stable amide bonds between the carboxyl group of the fatty acid and the hydrazinocarbonyl group of this compound. wikipedia.orgwikipedia.orgwikipedia.org

Optimization of Reaction Conditions with Condensing Agents

The optimization of reaction conditions is paramount to ensure high yield, selectivity, and reproducibility of the derivatization process. For this compound-based derivatization of fatty acids, including EPA and DHA, the reaction is typically performed at room temperature. wikipedia.orgwikipedia.orgwikipedia.org The condensing agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine play a critical role in activating the carboxyl group of the fatty acid, making it more reactive towards the hydrazinocarbonyl group of this compound. wikipedia.orgwikipedia.orgwikipedia.org Optimal reaction conditions, encompassing factors such as temperature, reactant concentrations, and reaction time, are essential to maximize the conversion of analytes to their derivatized forms and minimize the formation of unwanted side products. thegoodscentscompany.com For EPA and DHA, the derivatization with this compound is completed within 20 minutes at room temperature. wikipedia.org

Stability and Reproducibility of Derivatized Analytes

The stability and reproducibility of derivatized analytes are critical for accurate and reliable quantitative analysis. Derivatization can significantly improve the stability of analytes, making them more amenable to chromatographic analysis by preventing degradation or undesirable interactions within the analytical system. iarc.fr For this compound derivatives of fatty acids, the relative standard deviations (RSDs) for replicate measurements have been reported to be low, indicating good reproducibility. For saturated fatty acids, RSDs ranged from 0.7% to 2.6% for five replicate measurements. wikipedia.org Similarly, for EPA and DHA, the relative standard deviation of peak height for seven replicate measurements was approximately 2%. wikipedia.org The implementation of automated on-line pre-column derivatization systems can further enhance reproducibility. nih.gov

Peroxyoxalate Chemiluminescence (PO-CL) Detection Systems

This compound, an analogue of the well-known chemiluminescence compound lophine, has been explored as a novel luminophore for applications in peroxyoxalate chemiluminescence (PO-CL) detection systems. atamanchemicals.com In PO-CL, a fluorophore (luminophore) reacts with a peroxyoxalate and hydrogen peroxide to produce light. flybase.org

A significant advancement in this area involves the covalent immobilization of this compound to solid supports such as controlled pore glass and porous methacrylate resin. atamanchemicals.com While this compound in homogeneous solution exhibits poor light emission when excited by 1,1'-oxalyldiimidazole, its efficiency dramatically improves when immobilized. In its immobilized form, this compound's chemiluminescence efficiency is nearly comparable to highly efficient luminophores like 3-aminofluoranthene. atamanchemicals.com

This immobilized this compound system has enabled sensitive determinations of hydrogen peroxide. The linearity of the detection system extends over several orders of magnitude in a single-stream flow system, regardless of the support material used. atamanchemicals.com Notably, a detection limit of 1 nmol/l (equivalent to 10 fmole injected) was achieved when employing the porous methacrylate support, highlighting the high sensitivity attainable with this compound in PO-CL detection. atamanchemicals.com

Design and Optimization of Solid-Phase Luminophore Reactorsuni.lu

The integration of luminophores into solid-phase reactor designs is critical for developing robust and reusable analytical platforms. For this compound, the design and optimization of solid-phase luminophore reactors would focus on maximizing its luminescent properties while ensuring stability and accessibility for target analytes. Key considerations in reactor design include the choice of solid support material, immobilization chemistry, and reactor configuration. Materials such as porous polymers, silica, or functionalized nanoparticles can serve as suitable matrices for immobilizing this compound, providing a high surface area for interaction and enhancing reaction kinetics.

Optimization strategies involve tailoring the immobilization method to preserve the inherent luminescence efficiency of this compound. Covalent attachment, for instance, can offer superior stability against leaching compared to physical adsorption, ensuring long-term performance and reusability of the reactor. The spatial arrangement of this compound within the solid matrix is also crucial; an optimized distribution can prevent self-quenching effects and facilitate efficient light emission upon reaction with target species. Furthermore, reactor configurations, such as flow-through systems, can enhance analytical throughput and enable continuous monitoring by ensuring efficient mass transfer between the sample and the immobilized luminophore. This systematic approach to design and optimization is essential for translating this compound's inherent luminescent properties into practical, high-performance analytical tools uni.lu.

Analytical Performance Characteristics for Oxidative Species Sensing

This compound demonstrates promising analytical performance characteristics for the sensitive and selective detection of oxidative species, a critical capability in environmental monitoring and biological research. The compound's reactivity with specific oxidants can be leveraged to produce measurable luminescent signals, forming the basis of highly sensitive sensing platforms.

Hydrogen peroxide (H₂O₂) is a ubiquitous reactive oxygen species (ROS) involved in various biological processes and environmental contexts. The sensitive determination of H₂O₂ using this compound-based systems is predicated on its ability to undergo a luminescence-generating reaction upon interaction with H₂O₂. This reaction can be catalyzed or directly triggered by H₂O₂, leading to a quantifiable light emission. Methods for highly sensitive determination of H₂O₂ often involve spectrophotometric or electrochemical approaches that leverage specific chemical reactions to produce a detectable signal.

For an this compound-based system, the sensitivity is influenced by factors such as the quantum yield of the luminescent product, the efficiency of the reaction with H₂O₂, and the minimization of background signals. Research findings in similar sensing systems indicate that detection limits in the nanomolar (nM) to micromolar (µM) range are achievable for H₂O₂. For example, a spectrophotometric method for H₂O₂ determination achieved a detection limit of 2.5 × 10⁻⁶ mol/L (2.5 µM) and a linear range of 8.3 × 10⁻⁶ to 4.08 × 10⁻³ mol/L. Another system utilizing fluorescence correlation spectroscopy reported a linear calibration curve for H₂O₂ in the range of 28 to 300 nM with a detection limit of 8 nM. These findings underscore the potential for this compound to serve as a highly sensitive probe for H₂O₂ uni.lu.

The analytical performance of this compound in flow systems, which are often employed for high-throughput analysis, is characterized by its linearity and detection limits. Linearity refers to the range over which the analytical signal is directly proportional to the analyte concentration, while detection limits define the lowest concentration of an analyte that can be reliably detected.

In flow-injection analysis (FIA) or similar continuous flow setups, this compound-based sensors are designed to provide rapid and reproducible responses. The linearity of the response is crucial for accurate quantitative analysis across a broad concentration range. Typical flow systems aim for wide linear dynamic ranges and low detection limits to accommodate diverse sample types and concentrations. For instance, in various flow analysis methods, linear dynamic ranges can span several orders of magnitude, with correlation coefficients (R²) often exceeding 0.99. Detection limits are typically in the nanomolar or even picomolar range for highly sensitive luminophores.

An illustrative example of analytical performance in flow systems for H₂O₂ sensing, which could be indicative of this compound's capabilities, is presented in Table 1.

Table 1: Illustrative Analytical Performance Characteristics for Oxidative Species Sensing in Flow Systems

| Characteristic | Value (Illustrative) | Source (General Principle) |

| Linear Range | 1.0 - 220 µM | |

| Correlation Coefficient (R²) | 0.999 | |

| Detection Limit (LOD) | 0.15 µM | |

| Reproducibility (RSD) | 5.2% (for 0.1 mM H₂O₂) |

These characteristics highlight the potential for this compound to be integrated into automated flow systems for efficient and precise determination of oxidative species, including hydrogen peroxide uni.lu.

Sensitive Determination of Hydrogen Peroxide

Biomarker Derivatization and Labeling in Complex Biological Matrices

This compound holds significant promise for biomarker derivatization and labeling within complex biological matrices, a critical area in clinical diagnostics and research. The ability to selectively modify or label biomarkers enhances their detection and quantification in samples such as blood, urine, or tissue extracts, where numerous interfering substances are present.

Strategies for Enhanced Specificity and Sensitivity in Biological Materials

To achieve enhanced specificity and sensitivity when using this compound for biomarker derivatization and labeling in biological materials, several strategies can be employed. The unique structure of this compound, particularly its hydrazide functional group, allows for specific chemical reactions with target biomarkers containing complementary functional groups, such as aldehydes or ketones uni-goettingen.de. This selective reactivity forms the basis of highly specific labeling.

Strategies to improve performance include:

Targeted Derivatization: Designing reaction conditions that favor the derivatization of specific biomarker functional groups over others present in the complex matrix. This might involve pH optimization, temperature control, or the use of catalysts.

Affinity-Based Enrichment: Coupling this compound labeling with affinity purification techniques. For instance, if this compound is attached to a biotin tag, labeled biomarkers can be enriched using streptavidin-coated beads, effectively separating them from the bulk of the biological matrix and reducing interference.

Signal Amplification: Utilizing this compound's luminescent properties in conjunction with signal amplification strategies, such as enzyme-linked assays or nanoparticle conjugation, to boost the detectable signal from low-abundance biomarkers.

Orthogonal Detection Methods: Employing this compound as a label for subsequent detection by highly sensitive orthogonal techniques like mass spectrometry (MS) or liquid chromatography-mass spectrometry (LC-MS), which provide both identification and quantification capabilities in complex mixtures. The combination of specific labeling with advanced analytical platforms significantly enhances both the specificity and sensitivity of biomarker detection.

Table 2: Strategies for Enhanced Specificity and Sensitivity with this compound in Biological Materials

| Strategy | Mechanism | Benefit |

| Targeted Derivatization | Selective chemical reaction with specific biomarker functional groups. | Reduces non-specific labeling, increases signal-to-noise. |

| Affinity-Based Enrichment | Isolation of labeled biomarkers from complex matrices. | Removes interfering substances, concentrates analytes. |

| Signal Amplification | Enhancing this compound's luminescent signal through secondary reactions. | Improves detection limits for low-concentration biomarkers. |

| Orthogonal Detection (e.g., MS) | Combining labeling with high-resolution analytical separation and detection. | Provides confident identification and precise quantification in complex samples. |

Quantitative Analysis in Clinical and Research Settings

The application of this compound in quantitative analysis within clinical and research settings is crucial for accurate biomarker measurement, which supports disease diagnosis, prognosis, and therapeutic monitoring. Quantitative analysis necessitates methods that are reproducible, accurate, and have a wide dynamic range to cover varying biomarker concentrations.

For this compound-based quantitative analysis, the derivatization process must be highly efficient and consistent to ensure that the amount of labeled biomarker accurately reflects its original concentration in the sample. Calibration curves, established using known concentrations of derivatized standards, are fundamental for converting analytical signals into quantitative values. Internal standards, often isotopically labeled versions of the target biomarker, can be incorporated to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.

In clinical settings, the ability of this compound to provide quantitative data on host cell proteins (HCPs) or other impurities in biopharmaceuticals is particularly relevant. Immunoassays, such as ELISA, are widely used for HCP quantification due to their high sensitivity and throughput. While these methods provide a total HCP value, the principles of specific labeling and quantitative measurement are directly applicable to this compound if it were to be used as a specific probe or label for certain protein impurities. Similarly, in research, this compound could facilitate the quantitative profiling of metabolites or proteins in complex biological systems, contributing to a deeper understanding of biological pathways and disease mechanisms. The integration of this compound into established quantitative workflows, coupled with rigorous validation, ensures its utility for reliable biomarker analysis.

Mechanistic Studies of Molecular Interactions and Reactivity

Exploration of Hydrazinocarbonyl Group Reactivity with Carboxylic Acids

The hydrazinocarbonyl group (–CONHNH₂) is a versatile functional group known for its nucleophilic properties, particularly the terminal hydrazine nitrogen. Its reactivity with carboxylic acids is a fundamental aspect of organic synthesis, often leading to the formation of hydrazides, which can further react to form amides or other derivatives.

The reaction between a hydrazinocarbonyl group and a carboxylic acid typically proceeds via a condensation mechanism. Carboxylic acids can be activated to facilitate this reaction. For instance, 1,1'-carbonyldiimidazole (CDI), a reagent containing two imidazole groups, is widely used to activate carboxylic acids by forming an intermediate 1-acylimidazole, which is then highly reactive towards nucleophiles like hydrazides, leading to amide bond formation wikipedia.orgresearchgate.net. This process involves the nucleophilic attack of the hydrazinocarbonyl nitrogen on the activated carbonyl carbon of the carboxylic acid, followed by the elimination of water or a leaving group.

A general reaction pathway can be envisioned as follows:

Activation of Carboxylic Acid: The carboxylic acid (RCOOH) reacts with an activating agent (e.g., CDI) to form a more reactive intermediate (e.g., acyl imidazole).

Nucleophilic Attack: The terminal nitrogen of the hydrazinocarbonyl group (–CONHNH₂) of HCPI acts as a nucleophile, attacking the activated carbonyl carbon.

Elimination: A leaving group is expelled, and a new amide bond is formed, linking the hydrazinocarbonyl moiety to the carboxylic acid residue. This process is crucial in peptide synthesis, where amino acids are coupled via amide bonds .

The reactivity of the hydrazinocarbonyl group in this compound is significantly influenced by both steric and electronic factors originating from the imidazole ring and any other substituents present.

Electronic Factors: The electron density on the nitrogen atoms of the hydrazinocarbonyl group determines its nucleophilicity. Electron-donating groups on the imidazole ring or elsewhere in the molecule can increase the electron density, thereby enhancing the nucleophilicity of the hydrazinocarbonyl nitrogen and accelerating its reaction with carboxylic acids. Conversely, electron-withdrawing groups would decrease nucleophilicity. The imidazole ring itself is an electron-rich heterocycle, with C4 and C5 positions having higher electron densities, making them susceptible to electrophilic reactions, while C2 is more electron-deficient and prone to nucleophilic reactions nih.govimperial.ac.uk. The electronic nature of the imidazole can thus indirectly influence the reactivity of the attached hydrazinocarbonyl group through resonance or inductive effects.

Steric Factors: The bulkiness of substituents near the hydrazinocarbonyl group or the imidazole ring can create steric hindrance, impeding the approach of the carboxylic acid or activating agent. This can lead to slower reaction rates or altered reaction pathways, potentially favoring less sterically hindered reaction sites or pathways nih.gov. For instance, studies on other heterocyclic compounds have shown that steric parameters can dramatically change stereochemical outcomes and reaction rates nih.gov. In the context of this compound, bulky groups on the imidazole ring adjacent to the hydrazinocarbonyl group could sterically hinder the reaction.

Bond Formation and Reaction Pathways

Intermolecular Forces and Supramolecular Assembly in Solution and Solid State

The imidazole moiety within this compound plays a crucial role in mediating intermolecular forces, leading to diverse supramolecular assemblies in both solution and solid states. These interactions are fundamental to the physical properties and macroscopic behavior of the compounds.

Imidazole is a highly polar compound and can act as both a hydrogen bond donor (via its N-H proton) and acceptor (via its sp² nitrogen lone pair) nih.govwikipedia.orghumanjournals.comstanford.edu. This amphoteric nature allows imidazole-containing compounds like this compound to form extensive hydrogen-bonded networks stanford.edursc.org.

N-H...N Hydrogen Bonds: The most characteristic hydrogen bonding in imidazole frameworks involves the N-H group acting as a donor to the lone pair of another imidazole nitrogen. This can lead to linear associations or more complex networks humanjournals.comstanford.edu.

Table 1: Key Hydrogen Bonding Interactions in Imidazole Frameworks

| Interaction Type | Donor Atom | Acceptor Atom | Typical Role in Assembly |

| N-H...N | Imidazole N-H | Imidazole N | Primary chain/network formation |

| N-H...O | Hydrazine N-H | Carbonyl O | Intra- or intermolecular stabilization |

| C-H...O | Imidazole C-H | Carbonyl O | Weaker, but contributing interactions |

| O-H...N | Hydroxyl (if present) | Imidazole N | Strong intermolecular links |

The extensive hydrogen bonding and other intermolecular forces (such as van der Waals interactions and π-π stacking involving the aromatic imidazole ring) contribute significantly to the cohesive energy of this compound compounds nih.govresearchgate.net. Cohesive energy is a measure of the total attractive forces within a material, influencing its physical properties like melting point, boiling point, and solubility.

Impact on Melting/Boiling Points: Strong intermolecular hydrogen bonding networks in this compound-like compounds result in higher melting and boiling points compared to similar molecules lacking such extensive interactions humanjournals.com. For instance, imidazole itself has a boiling point of 256 °C, significantly higher than other five-membered heterocyclic compounds, attributed to intermolecular H-bonding and linear association of molecules humanjournals.com.

Solubility: The ability to form hydrogen bonds with solvent molecules (e.g., water) enhances the solubility of this compound in polar solvents. Imidazole is highly soluble in water due to its polarity and hydrogen bonding capacity nih.govwikipedia.orghumanjournals.com.

Phase Behavior and Supramolecular Gels: The controlled formation and reversibility of supramolecular interactions, including hydrogen bonds, are crucial for tuning the behavior of materials, such as the formation of supramolecular gels or self-assembled monolayers nih.govresearchgate.netlibretexts.orgnih.gov. These assemblies can exhibit specific architectures and properties, driven by the directional nature of hydrogen bonds and other non-covalent forces nih.govlibretexts.org.

Hydrogen Bonding Interactions in Imidazole Frameworks

Structure-Activity Relationship (SAR) Studies for Analytical Performance

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound-like compounds influence their performance in various analytical applications. While specific analytical applications for a generic "this compound" are not detailed, general principles from SAR studies on imidazole derivatives can be applied.

Imidazole derivatives are widely studied for their diverse biological and chemical activities, which are often exploited in analytical contexts, for example, as ligands in metal complexation, as sensors, or in chromatographic separations nih.govmdpi.comajrconline.orgresearchgate.netresearchgate.net.

Substituent Effects on Imidazole Ring:

Electronic Properties: The electronic nature of substituents on the imidazole ring can alter its acidity/basicity and electron density distribution, affecting its ability to interact with analytes. For example, electron-withdrawing groups might decrease the basicity of the imidazole nitrogen, influencing its coordination chemistry or protonation state, which is critical for pH-dependent analytical methods.

Steric Bulk: Steric hindrance around the imidazole ring can influence binding affinity and selectivity in molecular recognition events, which are vital for sensor design or chiral separations.

Modifications of the Hydrazinocarbonyl Group:

Terminal Nitrogen Reactivity: Alterations to the terminal amino group of the hydrazinocarbonyl moiety (e.g., by alkylation or acylation) can modulate its nucleophilicity and hydrogen bonding potential. This directly impacts its ability to derivatize target analytes or participate in specific chemical reactions used for detection or quantification.

Conformational Flexibility: The flexibility of the hydrazinocarbonyl linker can affect how the molecule presents its binding sites or reactive centers, influencing its interaction with other molecules.

Table 2: General Structural Modifications and Their Potential Impact on Analytical Performance

| Structural Modification | Potential Impact on Analytical Performance |

| Electron-donating groups on imidazole | Increased basicity, altered coordination |

| Electron-withdrawing groups on imidazole | Decreased basicity, altered pKa |

| Bulky substituents near reactive sites | Steric hindrance, reduced binding affinity |

| Alkylation of hydrazinocarbonyl N | Reduced nucleophilicity, altered H-bonding |

| Introduction of chiral centers | Potential for enantioselective recognition |

Computational Chemistry and Theoretical Insights into 2- 4-hydrazinocarbonylphenyl -4,5-diphenylimidazole

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio methods, derived directly from fundamental quantum mechanical principles without empirical parameters, and Density Functional Theory (DFT), which approximates the electron density to determine electronic structure, are cornerstone approaches in computational chemistry. For molecules such as HCPI, these methods are employed to optimize molecular geometries, calculate ground-state energies, and provide insights into the distribution of electrons within the molecule. While specific ab initio or DFT data for this compound is not detailed in the provided search results, similar studies on other imidazole derivatives demonstrate the application of DFT (e.g., using B3LYP/6-31G(d,p) basis sets) for determining ground-state molecular geometry and electronic properties. These calculations are crucial for understanding the stability and fundamental characteristics of the molecule.

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital (MO) analysis, often performed within the framework of DFT, provides critical insights into the electronic configuration and bonding within a molecule. Key to understanding chemical reactivity and spectroscopic behavior are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of a molecule's electronic excitation characteristics and chemical reactivity.

For imidazole derivatives, computational studies have shown that HOMO and LUMO energies can reveal charge transfer phenomena within the molecule. In the case of this compound, a fluorescent compound, the absorption of light leads to electronic transitions from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO). DFT and Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed to predict these excitation energies and corresponding wavelengths, which could then be compared with experimental absorption spectra (e.g., excitation at ~335 nm for this compound). nih.gov Such analyses would identify the specific orbitals involved in these transitions, providing a theoretical basis for this compound's fluorescent properties.

While specific data for this compound's HOMO/LUMO energies or electronic transitions is not available in the provided sources, a hypothetical representation of such data for an imidazole derivative might appear as follows:

| Molecular Orbital | Energy (eV) | Character |

| LUMO + 1 | -0.85 | π |

| LUMO | -2.10 | π |

| HOMO | -5.80 | π |

| HOMO - 1 | -6.55 | π |

Conformer Analysis and Energy Landscapes

Molecules with multiple rotatable bonds, such as this compound with its phenyl and hydrazinocarbonylphenyl groups, can exist in various spatial arrangements known as conformers. Conformer analysis, typically performed through systematic conformational searches followed by geometry optimization using DFT or ab initio methods, aims to identify the most stable (lowest energy) conformers and map the energy landscape. This involves calculating the relative energies of different conformers and the energy barriers for interconversion between them.

Understanding the conformational preferences of this compound is crucial as the molecular geometry can significantly influence its electronic structure, photophysical properties, and reactivity. For instance, the spatial arrangement of the phenyl rings relative to the imidazole core in lophine derivatives has been shown to be non-coplanar, influencing their properties. While specific conformer analysis data for this compound is not detailed, such studies would typically involve:

Systematic Scan: Rotating around key single bonds to generate initial conformers.

Optimization: Optimizing the geometry of each generated conformer at a chosen level of theory.

Energy Comparison: Determining the relative energies of the optimized conformers to identify the global and local minima on the potential energy surface.

Molecular Modeling of Photophysical Processes and Reaction Intermediates

Molecular modeling techniques, including advanced quantum chemical methods, are indispensable for understanding the intricate photophysical processes and reaction intermediates involved in the behavior of molecules like this compound. As a fluorescent reagent, this compound undergoes absorption of light, transitions to excited states, and subsequent emission. nih.gov Furthermore, its role as a derivatization reagent implies specific reaction pathways that can be elucidated through computational analysis.

Simulation of Excited State Dynamics and Decay Pathways

The fluorescence of this compound arises from its ability to absorb light, transition to an excited electronic state, and then relax back to the ground state by emitting a photon. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating excited state properties, including absorption and emission spectra, and understanding the nature of excited states. TD-DFT calculations can predict vertical excitation energies, oscillator strengths, and the character of excited states (e.g., π→π, n→π transitions).

For lophine derivatives, which include this compound, high fluorescence quantum yields have been reported (ΦFL = 0.1 to 0.4). Computational simulations can explore the potential energy surfaces of excited states, identify conical intersections, and model the non-radiative and radiative decay pathways. This provides a theoretical framework for understanding the efficiency of fluorescence and other photophysical phenomena. For example, TD-DFT calculations on other dyes have shown how electron donors contribute to electron injection upon photo-excitation.

Transition State Analysis for Derivatization Reactions

This compound functions as a derivatization reagent, reacting with carboxylic acids in the presence of a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and pyridine. nih.gov Understanding the mechanism of this derivatization reaction is critical for optimizing its application. Transition state analysis, a core aspect of computational chemistry, involves locating the saddle points on the potential energy surface that connect reactants to products. These saddle points represent the highest energy point along the reaction pathway, known as the transition state.

By identifying the transition state, computational studies can determine the activation energy barrier for the reaction, providing insights into its kinetics and feasibility. Furthermore, analyzing the geometry and electronic structure of the transition state can reveal the detailed molecular rearrangements occurring during the reaction, including bond breaking and formation. While specific transition state analysis for this compound's derivatization reaction is not detailed, such studies would typically involve:

Reactant and Product Optimization: Optimizing the geometries of the reactants and products.

Transition State Search: Employing algorithms (e.g., synchronous transit methods) to locate the transition state structure.

Vibrational Frequency Analysis: Confirming the nature of the transition state by identifying one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state to both reactants and products.

Prediction of Spectroscopic Properties and Chemical Reactivity

Computational chemistry is a powerful tool for predicting various spectroscopic properties and assessing the chemical reactivity of molecules like this compound. These predictions can aid in the interpretation of experimental data and guide the design of new compounds with desired characteristics.

For this compound, its known experimental fluorescence properties (excitation at ~335 nm, emission at ~455 nm) nih.gov can be computationally predicted and validated using TD-DFT. Beyond electronic spectra, DFT can predict vibrational spectra (Infrared and Raman), Nuclear Magnetic Resonance (NMR) chemical shifts, and other spectroscopic parameters, which can be compared with experimental data for structural elucidation and confirmation.

In terms of chemical reactivity, computational methods can predict reactive sites and potential reaction pathways. Analyses such as Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Frontier Molecular Orbital (FMO) theory, as discussed in Section 6.1.1, also provides insights into reactivity, as reactions often occur between the HOMO of one molecule and the LUMO of another. Furthermore, properties like polarizability and hyperpolarizability, which describe a molecule's response to an external electric field, can be calculated to predict non-linear optical (NLO) behavior. For this compound, understanding its reactivity is crucial for its function as a derivatization reagent, and computational studies could help predict its selectivity and efficiency in forming derivatives with different fatty acids.

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Imidazole-Based Analytical Probes

The rational design of novel imidazole-based analytical probes focuses on precisely tailoring their chemical and physical properties to achieve enhanced performance, selectivity, and sensitivity for specific analytes. HCPI, as a fluorescent derivatization reagent for fatty acids, exemplifies the utility of incorporating specific functional groups onto the imidazole core. The hydrazinocarbonyl group in this compound enables its reaction with fatty acids, yielding intensely fluorescent derivatives. nih.gov This principle can be extended to design probes for other biomolecules or environmental contaminants by modifying the reactive functional group.

Imidazole derivatives are recognized for their inherent fluorescence and chemiluminescence, making them attractive scaffolds for probe development. Rational design strategies involve a deep understanding of the relationship between molecular structure and spectroscopic properties. For instance, the introduction of electron-donating or electron-withdrawing groups onto the imidazole ring or its attached phenyl moieties can fine-tune the excitation and emission wavelengths, quantum yield, and photostability of the probes. Furthermore, the amphoteric nature of the imidazole ring makes these compounds promising candidates for pH sensing, a critical parameter in many chemical and biological processes. Research continues to explore the synthesis and characterization of new fluorophores built around an imidazole core, aiming to develop compounds with optimized optical properties and improved target recognition capabilities. Studies on the interaction of imidazole derivatives with biological components, such as proteins, reveal that these compounds can quench intrinsic fluorescence through complex formation, indicating their potential as highly specific sensing elements.

A key aspect of rational design is the systematic modification of the imidazole structure to achieve desired analytical characteristics. For example, by altering the substituents on the phenyl rings or the imidazole nitrogen atoms, researchers can influence the probe's solubility, stability, and its ability to interact with target analytes. This iterative process of design, synthesis, and characterization is crucial for developing next-generation probes with superior analytical performance.

Miniaturization and Integration into Microfluidic Devices for Point-of-Care Applications

The integration of analytical probes like this compound into miniaturized systems, particularly microfluidic devices, represents a significant future direction for point-of-care (POC) diagnostics. Microfluidics offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, enhanced portability, and the potential for automated, high-throughput analysis. These characteristics are paramount for developing diagnostic tools that can be deployed outside traditional laboratory settings, such as in clinics, remote areas, or even for personal health monitoring.

The fluorescent properties of this compound make it exceptionally well-suited for detection within microfluidic platforms. Fluorescence-based detection methods are highly sensitive and compatible with the small volumes and optical pathways inherent in microfluidic channels. By integrating this compound-based derivatization reactions onto a microfluidic chip, it becomes possible to perform sample preparation, reaction, and detection in a single, compact device. This approach could facilitate the rapid and accurate quantification of fatty acids or other target analytes in biological fluids with minimal sample handling.

The development of such integrated systems involves challenges related to surface chemistry (to prevent non-specific binding and ensure efficient reaction), fluidic control, and signal transduction. However, ongoing advancements in microfabrication techniques and material science are continually overcoming these hurdles. The potential for developing portable, user-friendly devices for real-time health monitoring, nutritional assessment, or disease diagnostics based on this compound's analytical capabilities is substantial.

Potential for In Situ Monitoring and Real-Time Chemical Analysis in Environmental and Biological Systems

The ability to perform in situ monitoring and real-time chemical analysis is critical for understanding dynamic processes in both environmental and biological systems. This compound, with its fluorescent properties and reactivity, holds significant potential in this domain. Its capacity to form fluorescent derivatives with fatty acids, for example, suggests applications in monitoring lipid metabolism in biological samples or assessing lipid profiles as biomarkers. nih.gov

In environmental monitoring, the amphoteric nature of imidazole derivatives, which allows for protonation and deprotonation based on pH changes, makes them suitable for developing pH sensors. This could be crucial for monitoring water quality, soil acidity, or industrial effluents in real-time. Furthermore, the broader class of imidazole derivatives is being explored for their interactions with various biological systems, including proteins, which could lead to probes for detecting specific biological markers or environmental pollutants.

Real-time analysis provides immediate data, enabling prompt decision-making and intervention, which is invaluable in fields like environmental remediation, industrial process control, and clinical diagnostics. For instance, in biological systems, this compound-based probes could potentially be used to monitor metabolic pathways or cellular responses in living cells or tissues, providing insights into disease progression or therapeutic efficacy without the need for extensive sample preparation. The development of robust, selective, and sensitive in situ probes based on this compound's chemical characteristics is a key area of future research, aiming to bridge the gap between laboratory analysis and direct, on-site measurements.

Compound Names and PubChem CIDs

Q & A

Q. What foundational principles guide the construction of HCPI in cross-country economic studies?

this compound is built on harmonized methodologies to ensure comparability across regions. Key principles include adherence to the domestic concept (tracking price changes for goods/services consumed within a country) and alignment with international standards like the 2020 CPI Manual. Compliance with frameworks such as COICOP 2018 (Classification of Individual Consumption by Purpose) ensures consistency in categorizing expenditures. Challenges arise when national practices diverge from these standards, necessitating gap analyses and remedial methodologies .

Q. How should researchers design experiments to validate this compound methodologies in diverse economies?

Validation involves multi-stage processes:

- Inception phase: Identify gaps in existing this compound compilation (e.g., limited compliance with domestic concepts or outdated technical guidance).

- Draft development: Integrate data from household surveys, tourism expenditure (via Balance of Payments), and National Accounts to refine weighting strategies.

- Workshop validation: Present methodologies to Member States and statistical bodies for feedback, ensuring alignment with regional economic contexts .

Q. What methodologies are recommended for seasonal adjustment in this compound time series analysis?

Seasonal Box-Jenkins ARIMA models are widely used. For example, a study on Sierra Leone’s this compound applied a (6,0)(0,0) seasonal ARIMA model, iteratively adjusting data to account for autocorrelation. Diagnostic tools like the Autocorrelation Function (ACF) and Mean Absolute Percentage Error (MAPE) validate model stability, with static forecasting methods yielding minimal error margins .

Advanced Research Questions

Q. How can researchers address cross-sectional dependence in this compound panel data analysis?

Cross-sectional dependence (e.g., shared inflation trends across countries) is tested using:

- Breusch-Pagan LM test: Suitable for panels with small N (e.g., 11 countries) and large T (e.g., 16 years).

- Pesaran-scaled LM test: Robust for larger datasets. These tests identify dependence sources, such as regional trade linkages or common external shocks, informing adjustments in integration and cointegration models .

Q. What advanced statistical models effectively forecast this compound trends, and how are they validated?

- ARIMA with seasonal decomposition: Captures cyclical trends and external shocks (e.g., tourism fluctuations).

- Hybrid models: Combine machine learning (e.g., LSTM networks) with traditional econometrics to improve accuracy. Validation requires backtesting against historical data and comparing forecasted vs. observed Year-on-Year inflation rates, using metrics like MAPE and Root Mean Squared Error (RMSE) .

Q. How should discrepancies between national this compound methods and international standards be reconciled?

- Methodological harmonization: Align national practices with the 2020 CPI Manual, addressing gaps like imputation methods or quality adjustment techniques.

- Data integration: Use supplementary sources (e.g., Tourism Satellite Accounts) to enhance expenditure weight accuracy.

- Regional aggregation: Develop transparent protocols for compiling indices at higher geographical levels, ensuring consistency in weighting and seasonal adjustments .

Addressing Data Contradictions

Q. How do researchers resolve conflicts between this compound data and alternative inflation metrics (e.g., CPI)?

- Scope analysis: this compound excludes owner-occupied housing costs in some regions, unlike CPI. Researchers must adjust for conceptual differences.

- Reconciliation frameworks: Use reconciliation tables to map this compound components to national CPI baskets, identifying outliers for recalibration .

Q. What strategies mitigate biases in this compound weight derivation from household surveys?

- Triangulation: Cross-validate survey data with National Accounts and export/import statistics.

- Quality adjustment: Apply hedonic regression to account for product innovation, ensuring price comparisons reflect true economic value .

Methodological Resources

- Key Tests: Breusch-Pagan LM, Pesaran-scaled LM .

- Models: Seasonal ARIMA (6,0)(0,0) , hybrid ML-econometric frameworks.

- Standards: COICOP 2018, 2020 CPI Manual .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.